Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide
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Overview
Description
Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide is a complex organic compound with the molecular formula C19H21N2OPS It is characterized by the presence of a benzothiazole ring, a phosphoryl group, and an azepane ring
Mechanism of Action
Target of Action
The primary target of 2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole is the enzyme 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation .
Mode of Action
It is known to interact with its target, 3-hydroxyacyl-coa dehydrogenase type-2 . The interaction between the compound and its target may result in changes in the enzyme’s activity, which could potentially affect various cellular processes .
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to mitochondrial function and trna maturation .
Result of Action
Given its target, it is likely that the compound affects mitochondrial function and tRNA maturation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by phosphorylation and subsequent cyclization to introduce the azepane ring. Common reagents used in these reactions include phosphorus oxychloride, azepane, and various solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole ring or the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or room temperature, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Lacks the azepane and phosphoryl groups, making it less versatile in terms of chemical reactivity and biological activity.
2-(Methylthio)benzothiazole: Contains a methylthio group instead of the azepane and phosphoryl groups, leading to different chemical properties and applications.
2-(Aminomethyl)benzothiazole:
Uniqueness
Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide is unique due to the presence of both the azepane and phosphoryl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2OPS/c22-23(16-10-4-3-5-11-16,21-14-8-1-2-9-15-21)19-20-17-12-6-7-13-18(17)24-19/h3-7,10-13H,1-2,8-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGWWZKMOJKEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)P(=O)(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N2OPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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